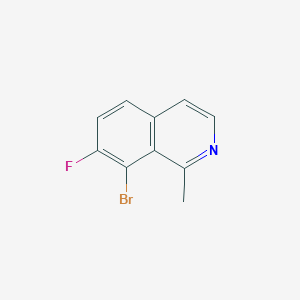

8-Bromo-7-fluoro-1-methylisoquinoline

Description

Properties

IUPAC Name |

8-bromo-7-fluoro-1-methylisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c1-6-9-7(4-5-13-6)2-3-8(12)10(9)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCYTAHXMRLFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=C1C(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Route Optimization for 8 Bromo 7 Fluoro 1 Methylisoquinoline

Strategic Approaches for Regioselective Halogen Introduction onto the Isoquinoline (B145761) Ring System

The precise introduction of halogen atoms onto the isoquinoline core is paramount for tuning the electronic and biological properties of the final molecule. This section explores the specific techniques for introducing bromine at the C-8 position and fluorine at the C-7 position.

Bromination Techniques at C-8 Position

Regioselective bromination of the isoquinoline ring system, particularly at the C-8 position, often requires careful control of reaction conditions and the choice of brominating agent to overcome the inherent reactivity patterns of the heterocyclic core. Electrophilic aromatic bromination is a common strategy, though directing its selectivity can be challenging. mdpi.com

One established multi-step sequence to achieve 8-bromination involves the initial bromination of isoquinoline at the 5-position, followed by nitration at the C-8 position to yield 5-bromo-8-nitroisoquinoline. mdpi.com Subsequent reduction of the nitro group and concurrent removal of the 5-bromo substituent affords 8-aminoisoquinoline. mdpi.com Finally, a Sandmeyer-type reaction, involving diazotization of the amino group followed by treatment with a copper(I) bromide/hydrogen bromide mixture, furnishes the desired 8-bromoisoquinoline. mdpi.com

Direct bromination of 8-substituted quinolines has also been reinvestigated to optimize yields and isolation conditions. For instance, the bromination of 8-aminoquinoline (B160924) can lead to a mixture of mono- and di-brominated products, including 5-bromo-8-aminoquinoline. researchgate.net The choice of solvent and the stoichiometry of the brominating agent (e.g., molecular bromine) are critical factors in controlling the product distribution. researchgate.net

| Precursor | Reagents | Product | Notes |

| Isoquinoline | 1. Br2; 2. HNO3/H2SO4; 3. H2/Pd; 4. NaNO2, HBr, CuBr | 8-Bromoisoquinoline | Multi-step sequence involving protection and functional group interconversion. mdpi.com |

| 8-Aminoquinoline | Br2, CHCl3 | 5-Bromo-8-aminoquinoline and 5,7-dibromo-8-aminoquinoline | Product distribution depends on reaction conditions. researchgate.net |

Fluorination Methodologies at C-7 Position

The introduction of fluorine into aromatic systems can significantly alter a molecule's properties, including its metabolic stability and binding affinity. researchgate.net Late-stage fluorination strategies are of particular interest in drug discovery. rsc.org For the isoquinoline scaffold, several methods can be considered for introducing a fluorine atom at the C-7 position.

Nucleophilic fluorination is a prominent strategy, often involving the displacement of a suitable leaving group by a fluoride (B91410) source. ucla.eduucla.edu This can be achieved through various catalytic methods, including transition-metal catalysis and photoredox catalysis, which can enable fluorination under milder conditions. ucla.edu For instance, a directed ortho-lithiation approach has been described for the synthesis of 8-fluoro-3,4-dihydroisoquinoline, which could serve as a key intermediate. mdpi.com This method highlights the power of directed metalation to achieve regioselectivity.

Recent advances have also focused on the development of novel fluorinating reagents to overcome the challenges associated with the low solubility and high basicity of common fluoride salts. ucla.edu

Development of Multi-halogenation Protocols

The synthesis of di-halogenated isoquinolines like 8-bromo-7-fluoro-1-methylisoquinoline necessitates sequential or one-pot multi-halogenation protocols. These strategies must address the challenge of controlling regioselectivity for the introduction of two different halogens.

A common approach involves the stepwise introduction of the halogens. For example, one could first perform a regioselective bromination at the C-8 position, as described in section 2.1.1, on a 7-fluoro-isoquinoline precursor. Alternatively, a 7-amino-8-bromo-isoquinoline could be a viable intermediate, where the amino group is subsequently converted to a fluoro group via a Sandmeyer or related reaction.

Iron(III)-catalyzed halogenation has emerged as a method for the regioselective halogenation of 8-amidoquinolines, which could potentially be adapted for multi-halogenation strategies. mdpi.com Metal-free protocols for the remote C-H halogenation of 8-substituted quinolines have also been developed, offering an alternative route with high regioselectivity. researchgate.net

Installation and Functionalization of the Methyl Group at C-1 Position

The installation of a methyl group at the C-1 position of the isoquinoline ring is a key step in the synthesis of the target molecule. The "magic methyl" effect, where the introduction of a methyl group can significantly enhance biological activity, has driven the development of various C-H methylation techniques. rsc.org

For isoquinolines, the C-1 position is susceptible to nucleophilic attack after activation of the nitrogen atom. A classical approach involves the Reissert reaction, where the isoquinoline is activated with an acyl chloride and cyanide, followed by alkylation of the resulting dihydroisoquinoline derivative and subsequent hydrolysis to yield the 1-substituted isoquinoline.

More direct methods include transition metal-catalyzed C-H activation. While often focused on other positions, specific directing groups can guide methylation to the desired carbon. For instance, the use of 8-aminoquinoline as a directing group has been pivotal in C(sp²)–H functionalization, although this typically directs reactions to the C-5 or C-7 positions. rsc.org

Another strategy involves the synthesis of the isoquinoline ring with the C-1 methyl group already in place. The Bischler-Napieralski or Pictet-Gams cyclization reactions, starting from an appropriately substituted phenethylamine (B48288) precursor, can be employed to construct the 1-methylisoquinoline (B155361) core.

Convergent and Divergent Synthetic Pathways for this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each with its own advantages.

A convergent synthesis would involve the preparation of two or more complex fragments that are then combined late in the synthesis to form the final product. For example, a 2-bromo-3-fluorobenzaldehyde (B1292724) derivative could be condensed with a nitrogen-containing fragment that already bears the C-1 methyl group, followed by cyclization to form the isoquinoline ring. This approach can be efficient as it allows for the parallel synthesis of key intermediates.

A divergent synthesis , on the other hand, would start from a common intermediate that is then elaborated into a variety of final products. In this case, a pre-formed 7-fluoro-1-methylisoquinoline (B6252181) could be the common intermediate. This intermediate could then be subjected to regioselective bromination at the C-8 position to yield the target molecule. This strategy is useful for creating a library of related compounds for structure-activity relationship studies.

The choice between these pathways depends on the availability of starting materials, the desired scale of the synthesis, and the need for analogues of the target compound.

Optimization of Reaction Conditions for Improved Efficiency and Yields in this compound Synthesis

Optimizing reaction conditions is crucial for maximizing the efficiency and yield of the synthesis of this compound. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reagents.

For instance, in the methylation of purine (B94841) systems, a related heterocyclic scaffold, the choice of solvent has been shown to significantly impact the regioselectivity of the reaction. Less polar solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate (B1210297) (AcOEt) improved the desired N7-methylation over N9-methylation. nih.govnih.gov Similarly, the choice of the methylating agent, such as switching from methyl iodide to methyl triflate, can allow for lower reaction temperatures and improved conversion rates. nih.govnih.govresearchgate.net

In halogenation reactions, the concentration of the acid can be a critical factor in determining the regioselectivity. For example, the monobromination of isoquinoline to give 5-bromoisoquinoline (B27571) is highly sensitive to the choice of acid and its concentration. researchgate.net

The table below summarizes some key optimization parameters and their potential impact on the synthesis.

| Reaction Step | Parameter to Optimize | Potential Impact |

| Bromination | Solvent, Temperature, Brominating Agent | Improved regioselectivity and yield. researchgate.net |

| Fluorination | Fluoride Source, Catalyst | Milder reaction conditions, enhanced substrate scope. ucla.edu |

| Methylation | Solvent, Methylating Agent, Temperature | Increased conversion and regioselectivity. nih.govnih.gov |

| Cyclization | Acid/Base Catalyst, Dehydrating Agent | Higher cyclization efficiency and reduced side products. mdpi.com |

Exploration of Stereoselective Synthetic Methods for Isoquinoline Derivatives (Applicability to this compound Precursors)

The introduction of a chiral center, particularly at the C1 position of the isoquinoline core, is a crucial aspect of synthesizing biologically active molecules. For this compound, the methyl-bearing C1 carbon is a prochiral center in its dihydroisoquinoline precursor, presenting an opportunity for stereoselective synthesis. Key strategies for achieving enantiocontrol in the synthesis of its precursors include asymmetric Pictet-Spengler and Bischler-Napieralski reactions, and the asymmetric reduction of a dihydroisoquinoline intermediate.

A plausible synthetic route to this compound would likely involve the cyclization of a suitably substituted β-phenylethylamine derivative. This precursor, N-[2-(2-bromo-3-fluorophenyl)ethyl]acetamide, can be prepared from 2-bromo-3-fluorobenzaldehyde.

Asymmetric Pictet-Spengler Reaction: The Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. armchemfront.comrsc.orgwikipedia.org To introduce the 1-methyl group stereoselectively, a chiral auxiliary can be attached to the β-phenylethylamine precursor, or a chiral catalyst can be employed. The use of chiral Brønsted acids as catalysts has shown considerable promise in mediating enantioselective Pictet-Spengler reactions. acs.org These catalysts can activate the iminium ion intermediate and create a chiral environment, directing the cyclization to favor one enantiomer.

Another approach involves the use of chiral auxiliaries, which are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of the reaction. wikipedia.orgsigmaaldrich.com For instance, a chiral amine can be used to form a chiral imine with the aldehyde, which then reacts with the β-phenylethylamine. After cyclization, the auxiliary can be removed to yield the enantiomerically enriched 1-methyl-tetrahydroisoquinoline precursor.

Asymmetric Bischler-Napieralski Reaction and Subsequent Reduction: The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines through the cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride. arkat-usa.orgwikipedia.orgorganic-chemistry.org While the reaction itself is not typically stereoselective, it generates a prochiral C=N bond in the resulting 3,4-dihydroisoquinoline (B110456) intermediate. This imine can then be subjected to catalytic asymmetric hydrogenation or transfer hydrogenation to produce a chiral 1-methyl-tetrahydroisoquinoline. mdpi.com

This two-step sequence is a highly effective method for accessing chiral 1-substituted tetrahydroisoquinolines. A variety of chiral catalysts, often based on transition metals like ruthenium, rhodium, and iridium, with chiral phosphine (B1218219) ligands, have been developed for the highly enantioselective reduction of cyclic imines. armchemfront.comrsc.org

| Catalytic System | Chiral Ligand | Application | Potential Enantiomeric Excess (ee) |

| Ru-complex | (R,R)-TsDPEN | Asymmetric transfer hydrogenation of dihydroisoquinolines | Up to 99% |

| Ir-complex | Chiral Phosphine-Oxazoline | Asymmetric hydrogenation of dihydroisoquinolines | Up to 98% |

| Chiral Brønsted Acid | BINOL-derived phosphoric acid | Asymmetric Pictet-Spengler reaction | Up to 96% |

| Chiral Auxiliary | (R)- or (S)-α-methylbenzylamine | Diastereoselective Bischler-Napieralski reaction | High diastereoselectivity |

Sustainable and Green Chemistry Principles in Halogenated Isoquinoline Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. rsc.org The synthesis of a halogenated isoquinoline like this compound can be made more sustainable by carefully considering solvents, reagents, and reaction conditions.

Green Solvents and Reaction Conditions: Traditional solvents used in organic synthesis are often volatile, flammable, and toxic. The adoption of greener alternatives can significantly reduce the environmental footprint of a synthetic route. For the key cyclization steps in isoquinoline synthesis, several greener solvent options have been explored. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have been successfully employed as both the solvent and catalyst for the Pictet-Spengler reaction, offering a mild and environmentally friendly alternative to strong acids. researchgate.net Water is another excellent green solvent, and performing the Pictet-Spengler reaction in an aqueous medium, sometimes with the aid of a catalyst, has been demonstrated. researchgate.net

Furthermore, solvent-free conditions, often facilitated by microwave irradiation, can accelerate reactions, reduce energy consumption, and eliminate the need for solvents altogether. rsc.org

Atom Economy and Waste Reduction: The concept of atom economy is a key metric in green chemistry, measuring the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. libretexts.orgrsc.org Addition reactions are considered the most atom-economical, as all atoms of the reactants are incorporated into the product. rsc.org In multi-step syntheses, it is crucial to evaluate the atom economy of the entire sequence.

The Bischler-Napieralski reaction, for instance, typically uses reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), which generate significant amounts of waste. jk-sci.comnrochemistry.com Alternative, milder activating agents are being explored to improve the reaction's environmental profile. The Pictet-Spengler reaction, especially when catalyzed by a small amount of a recyclable catalyst, can offer a higher atom economy.

Alternative Reagents and Catalysis: The use of hazardous reagents should be minimized or replaced with safer alternatives. For the halogenation step to introduce the bromine atom, traditional methods might use elemental bromine, which is highly toxic and corrosive. Greener halogenation methods using less hazardous bromine sources are available.

The use of catalysts, particularly recyclable ones, is a cornerstone of green chemistry as they can reduce the need for stoichiometric reagents and enable reactions to proceed under milder conditions. The development of efficient and recyclable catalysts for the key bond-forming reactions in the synthesis of this compound is a critical area of research for enhancing the sustainability of its production.

| Green Chemistry Principle | Traditional Approach | Greener Alternative |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Deep eutectic solvents, water, ionic liquids, or solvent-free conditions |

| Catalyst | Stoichiometric strong acids (e.g., H₂SO₄, PPA) | Catalytic amounts of recyclable Brønsted or Lewis acids |

| Energy | Conventional heating (reflux) | Microwave irradiation, ultrasound |

| Reagents | Hazardous dehydrating agents (e.g., POCl₃, P₂O₅) | Milder activating agents, catalytic cycles |

| Waste | Low atom economy, significant by-products | High atom economy, minimal waste generation |

By integrating these stereoselective and green chemistry principles into the synthetic design, the production of this compound and its derivatives can be achieved in a more efficient, controlled, and environmentally responsible manner.

Reactivity Profiles and Advanced Chemical Transformations of 8 Bromo 7 Fluoro 1 Methylisoquinoline

Differential Chemical Reactivity of Halogen and Methyl Groups on the Isoquinoline (B145761) Core

The reactivity of 8-bromo-7-fluoro-1-methylisoquinoline is dictated by the electronic properties of the isoquinoline nucleus and the specific characteristics of its substituents. The electron-withdrawing nature of the imine nitrogen significantly influences the reactivity of the nearby atoms. thieme-connect.de Halogens located on the benzene-like ring of the isoquinoline generally exhibit reactivity similar to that of a corresponding halobenzene. iust.ac.ir

The bromine atom at the C-8 position serves as a versatile handle for a wide array of chemical modifications, particularly through transition-metal-catalyzed cross-coupling reactions. This position is part of the carbocyclic (benzene) ring of the isoquinoline, and its reactivity is analogous to other aryl bromides. The C-Br bond is amenable to oxidative addition by transition metals like palladium and nickel, initiating catalytic cycles that allow for the formation of new carbon-carbon and carbon-heteroatom bonds. This makes the bromine at C-8 the primary site for scaffold diversification in the presence of appropriate catalysts. nih.gov

In contrast to the bromine at C-8, the fluorine atom at the C-7 position is generally less reactive towards nucleophilic aromatic substitution (SNAr). While halogens on the pyridine (B92270) ring of an isoquinoline, particularly at the C-1 position, are highly susceptible to nucleophilic attack, those on the carbocyclic ring are significantly less so. iust.ac.irquimicaorganica.org The high electronegativity of the fluorine atom at C-7 primarily modulates the electronic properties of the aromatic ring. However, under forcing conditions or with highly activated nucleophiles, substitution of the fluorine could potentially occur, though it is not the preferred pathway compared to reactions involving the C-8 bromine or the C-1 methyl group.

The methyl group at the C-1 position of the isoquinoline core possesses a notable degree of acidity in its C-H bonds. thieme-connect.de This enhanced acidity is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which can stabilize the resulting carbanion. This property allows the methyl group to participate in condensation reactions with various electrophiles. For instance, the C-1 methyl group can be deprotonated by a suitable base and subsequently react with aldehydes, such as benzaldehyde, to form styryl derivatives. thieme-connect.de This reactivity provides a pathway for extending the molecular framework directly from the C-1 position.

Transition Metal-Catalyzed Cross-Coupling Reactions for Scaffold Diversification

Transition metal-catalyzed cross-coupling reactions are paramount for elaborating the this compound scaffold. The bromine atom at the C-8 position is the key reactive site for these transformations, enabling the introduction of a diverse range of substituents. nih.gov

Palladium catalysts are widely employed for their efficiency and functional group tolerance in cross-coupling reactions involving aryl halides. mdpi.com

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming C-C bonds by coupling the aryl bromide at C-8 with various organoboron compounds (boronic acids or esters). mdpi.comresearchgate.net This methodology allows for the introduction of aryl, heteroaryl, and alkyl groups, creating complex biaryl structures. nih.govresearchgate.net

Table 1: Representative Suzuki-Miyaura Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol | 8-Aryl-7-fluoro-1-methylisoquinoline |

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C-8 position and a terminal alkyne. organic-chemistry.org This copper-co-catalyzed palladium reaction is essential for synthesizing alkynyl-substituted isoquinolines, which are valuable precursors for further transformations. soton.ac.ukresearchgate.netnih.gov The use of a palladium catalyst, a copper(I) cocatalyst, and an amine base is typical for this transformation. organic-chemistry.org

Table 2: Representative Sonogashira Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product |

| This compound | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 8-Alkynyl-7-fluoro-1-methylisoquinoline |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the C-8 bromide with an alkene to form a new C-C bond, typically with high trans selectivity. organic-chemistry.org This reaction is a reliable method for introducing vinyl groups onto the isoquinoline core, yielding styryl-type derivatives that can be further functionalized. researchgate.netresearchgate.net

Table 3: Representative Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Alkene (e.g., Styrene) | Pd(OAc)₂ | NaOAc | DMF | 8-Vinyl-7-fluoro-1-methylisoquinoline |

In recent years, nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions. rsc.org Nickel catalysts can effectively couple a broad range of aryl electrophiles, including the C-8 bromide of the isoquinoline scaffold, with various partners. nih.gov

Nickel-Catalyzed Suzuki-Miyaura Coupling: Similar to its palladium counterpart, nickel-catalyzed Suzuki-Miyaura reactions can couple aryl bromides with boronic acids. rsc.orgrsc.org These reactions often proceed under different conditions and may offer advantages in terms of cost and reactivity for specific substrates.

Nickel-Catalyzed Kumada Coupling: This methodology utilizes Grignard reagents (organomagnesium halides) as the nucleophilic partner. Nickel catalysts, such as NiCl₂(dppp), are effective in coupling aryl bromides with alkyl or aryl Grignard reagents, providing a direct route to C-C bond formation. mdpi.com This approach is particularly useful for introducing alkyl groups that can be challenging to incorporate via other methods.

Table 4: Representative Nickel-Catalyzed Kumada Coupling

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product |

| This compound | Alkyl/Aryl-MgBr | NiCl₂(dppp) | THF | 8-Alkyl/Aryl-7-fluoro-1-methylisoquinoline |

The availability of these diverse nickel-catalyzed methodologies expands the synthetic toolbox for modifying this compound, enabling the creation of a wide spectrum of derivatives for various applications. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Isoquinolines

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the derivatization of halogenated isoquinolines. In this compound, the presence of both bromine and fluorine atoms on the benzene (B151609) ring of the isoquinoline core presents a question of regioselectivity. The outcome of an SNAr reaction is highly dependent on the nature of the nucleophile and the reaction conditions.

In classical SNAr reactions, which proceed via an addition-elimination mechanism, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex. The stability of this intermediate is enhanced by electron-withdrawing groups. Fluorine, being the most electronegative halogen, is generally a better leaving group than bromine in such reactions because it is more effective at stabilizing the partial negative charge that develops on the carbon atom being attacked. Therefore, with strong, hard nucleophiles like alkoxides or small amines, substitution is predicted to occur preferentially at the C-7 position, displacing the fluorine atom.

Conversely, in transition-metal-catalyzed cross-coupling reactions, the reactivity order is often reversed. The C-Br bond is more reactive than the C-F bond in oxidative addition to a low-valent metal center, such as palladium(0). This makes the bromine atom at the C-8 position the primary site for functionalization in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This differential reactivity allows for a stepwise and controlled functionalization of the dihalogenated isoquinoline.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution Reactions

| Reaction Type | Nucleophile/Reagents | Predicted Site of Substitution | Predicted Product |

|---|---|---|---|

| Classical SNAr | Sodium methoxide (B1231860) (NaOMe) | C-7 (Displacement of F) | 8-Bromo-7-methoxy-1-methylisoquinoline |

| Classical SNAr | Ammonia (NH₃) | C-7 (Displacement of F) | 7-Amino-8-bromo-1-methylisoquinoline |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | C-8 (Displacement of Br) | 8-Aryl-7-fluoro-1-methylisoquinoline |

| Buchwald-Hartwig | Amine, Pd catalyst | C-8 (Displacement of Br) | 8-Amino-7-fluoro-1-methylisoquinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | C-8 (Displacement of Br) | 8-Alkynyl-7-fluoro-1-methylisoquinoline |

Electrophilic Aromatic Substitution on the Halogenated Isoquinoline Nucleus

Electrophilic aromatic substitution (EAS) on the isoquinoline ring system is generally less facile than on benzene due to the electron-withdrawing nature of the nitrogen atom. When substitution does occur, it preferentially takes place on the benzene ring at positions C-5 and C-8. masterorganicchemistry.com In the case of this compound, the existing substituents will direct any further electrophilic attack.

To predict the regioselectivity, the directing effects of the 1-methyl, 7-fluoro, and 8-bromo groups must be considered:

1-Methyl group: This is a weakly activating, ortho-, para-directing group.

7-Fluoro group: Halogens are deactivating but ortho-, para-directing due to a combination of inductive withdrawal and resonance donation. libretexts.org

8-Bromo group: Similar to fluorine, bromine is a deactivating, ortho-, para-director. libretexts.org

The combined effect of these substituents makes the prediction of the exact site of substitution complex. The C-5 position is ortho to the 8-bromo group and para to the 1-methyl group (considering its influence across the heterocyclic ring), making it an electronically favorable position for electrophilic attack. The steric hindrance from the peri-positioned 8-bromo group might, however, disfavor substitution at C-5. The C-6 position is ortho to the 7-fluoro group and meta to the 8-bromo group, which could also be a potential site for substitution. Without experimental data, it is challenging to definitively assign the major product. However, based on the general principles of EAS on substituted aromatic systems, the C-5 position is a likely candidate for substitution, provided the electrophile is not excessively bulky.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 8-Bromo-7-fluoro-1-methyl-5-nitroisoquinoline |

| Bromination | Br₂, FeBr₃ | 5,8-Dibromo-7-fluoro-1-methylisoquinoline |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 8-Bromo-5-acyl-7-fluoro-1-methylisoquinoline |

Strategic Functional Group Interconversions and Derivatization Approaches

The functional groups present in this compound offer numerous possibilities for interconversion and further derivatization, significantly expanding the synthetic utility of this scaffold.

Reactions involving the Halogen Atoms: As discussed in the SNAr section, the bromine and fluorine atoms are key handles for introducing a wide array of substituents. Palladium-catalyzed cross-coupling reactions at the C-8 position are particularly valuable. For instance, a Suzuki coupling can introduce aryl or heteroaryl groups, a Sonogashira coupling can install alkynyl moieties, and a Buchwald-Hartwig amination can form C-N bonds. wikipedia.orgsoton.ac.uk

Reactions involving the Methyl Group: The methyl group at the C-1 position of the isoquinoline ring is activated by the adjacent nitrogen atom, making its protons relatively acidic. thieme-connect.de This allows for deprotonation with a strong base to generate a nucleophilic species that can react with various electrophiles. For example, condensation with aldehydes can yield styryl-isoquinoline derivatives. thieme-connect.de The methyl group can also potentially be oxidized to a carboxylic acid, providing another point for derivatization.

Table 3: Examples of Functional Group Interconversions

| Starting Functional Group | Reagents and Conditions | Transformed Functional Group | Example Product |

|---|---|---|---|

| 8-Bromo | Phenylboronic acid, Pd(PPh₃)₄, base | 8-Phenyl | 7-Fluoro-1-methyl-8-phenylisoquinoline |

| 8-Bromo | Aniline, Pd catalyst, base | 8-Anilino | N-(7-Fluoro-1-methylisoquinolin-8-yl)aniline |

| 1-Methyl | 1. n-BuLi; 2. Benzaldehyde | 1-(2-phenylvinyl) | 8-Bromo-7-fluoro-1-(2-phenylvinyl)isoquinoline |

| 1-Methyl | KMnO₄, heat | 1-Carboxylic acid | 8-Bromo-7-fluoroisoquinoline-1-carboxylic acid |

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of SAR Within 8-Bromo-7-fluoro-1-methylisoquinoline and its Analogs

The biological activity of this compound is intrinsically linked to its unique substitution pattern. The arrangement of a bromine atom at the C-8 position, a fluorine atom at C-7, and a methyl group at C-1 creates a distinct electronic and steric profile that governs its interactions with biological targets.

The presence and positioning of halogen atoms on the isoquinoline (B145761) core profoundly influence the molecule's physicochemical properties and, consequently, its biological function. Halogens can alter lipophilicity, metabolic stability, and binding affinity to target proteins.

The C-8 bromine and C-7 fluorine in the title compound create a unique electronic environment. The highly electronegative fluorine atom at C-7 significantly modulates the electronic nature of the aromatic ring, which can influence the regioselectivity of further reactions and enhance metabolic stability. The bromine atom at C-8 is a versatile functional group that serves as a valuable synthetic handle for introducing further molecular diversity through cross-coupling reactions like Suzuki or Sonogashira. This juxtaposition allows for the systematic development of analogs to probe SAR.

Studies on related halogenated heterocycles suggest that the nature of the halogen itself is critical. The replacement of bromine with other halogens like chlorine or iodine would alter the molecule's size, lipophilicity, and ability to form halogen bonds, providing a key strategy for optimizing biological activity.

Table 1: Hypothetical SAR of Halogen Modifications at C-8 This table is illustrative and based on general medicinal chemistry principles.

| Analog | C-8 Substituent | Expected Impact on Properties | Potential Effect on Activity |

|---|---|---|---|

| Parent Compound | -Br | Moderate lipophilicity; good leaving group for synthesis. | Baseline activity. |

| Analog A | -Cl | Slightly lower lipophilicity and size compared to -Br. | May increase or decrease potency depending on binding pocket complementarity. |

| Analog B | -I | Higher lipophilicity and polarizability; stronger halogen bond donor potential. | Potentially increased potency due to enhanced hydrophobic or halogen bond interactions. |

| Analog C | -H | Significantly reduced lipophilicity. | Likely decrease in activity if hydrophobic interactions are critical. |

The methyl group at the C-1 position plays a crucial role in defining the molecule's steric footprint and its interactions within a protein's binding pocket. While appearing simple, this substituent can be critical for establishing favorable van der Waals forces and hydrophobic interactions with amino acid residues. Its presence can also serve to orient the molecule correctly for optimal engagement with its target.

In many isoquinoline-based compounds, the C-1 position is a key vector for derivatization, often bearing groups that form critical hydrogen bonds or other directed interactions. nih.gov The choice of a small, lipophilic methyl group suggests a balance between occupying a hydrophobic pocket and avoiding steric clashes that could prevent binding. Removing or altering the size of this alkyl group (e.g., replacing it with -H, ethyl, or isopropyl) would directly probe the spatial constraints of the target's binding site.

The biological profile of this compound arises not from the individual effects of its substituents but from their concerted action. The electron-withdrawing nature of the C-7 fluorine atom can influence the charge distribution across the entire isoquinoline ring system, potentially affecting the pKa of the isoquinoline nitrogen and its ability to act as a hydrogen bond acceptor.

This electronic modulation, combined with the specific steric and hydrophobic contributions of the C-8 bromine and C-1 methyl groups, creates a unique three-dimensional pharmacophore. The precise arrangement of these functional groups is what determines the molecule's affinity and selectivity for its biological target. Any modification to one substituent will likely influence the optimal properties of the others, highlighting the importance of a holistic approach to SAR exploration.

Systematic Design and Synthesis of Derivatives for Comprehensive SAR Exploration

A thorough exploration of the SAR for this compound requires the systematic design and synthesis of a library of analogs. chemspider.com The synthetic tractability of the isoquinoline scaffold makes it amenable to such investigations. nih.govrsc.org

Key strategies for derivatization include:

Modification at C-8: The bromine atom is an ideal starting point for introducing a wide array of substituents. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig) can be employed to append various aryl, alkyl, and amino groups, allowing for a detailed probing of the steric, electronic, and hydrogen-bonding requirements at this position.

Variation at C-1: The synthesis can be adapted to introduce different alkyl or aryl groups at the C-1 position to explore the hydrophobic pocket of the target. This can be achieved by using different ketone precursors in established isoquinoline synthesis routes, such as the Bischler-Napieralski or Pomeranz-Fritsch reactions.

Changes to the Halogen Pattern: Analogs can be synthesized with the halogens at different positions (e.g., 7-bromo-8-fluoro) or with different halogen combinations (e.g., 7,8-dichloro) to understand the importance of the specific electronic and steric effects of the parent compound.

Rational Design Principles Based on Isoquinoline Scaffolds for Bioactive Compound Discovery

The isoquinoline core is considered a "privileged scaffold" in medicinal chemistry. rsc.orgrsc.orgnih.gov This is due to its rigid, planar structure and the presence of a nitrogen atom that can serve as a hydrogen bond acceptor or a point for salt formation, enhancing solubility. This framework is found in numerous natural products and clinically approved drugs. nih.gov

Rational design principles leveraging the isoquinoline scaffold often involve:

Targeting Kinase Hinge Regions: The nitrogen atom of the isoquinoline can mimic the adenine (B156593) ring of ATP, forming crucial hydrogen bonds with the "hinge" region of protein kinases. researchoutreach.org Substituents on the scaffold are then designed to occupy adjacent hydrophobic pockets to enhance potency and selectivity.

Mimicking Natural Ligands: The scaffold can serve as a rigid framework to position functional groups in a specific spatial orientation that mimics the binding mode of a natural ligand.

Modulating Physicochemical Properties: The aromatic system allows for fine-tuning of properties like lipophilicity and metabolic stability through the addition of various substituents, a key aspect of lead optimization. eurekaselect.com

Investigation of Bioisosteric Replacements within the this compound Framework

Bioisosteric replacement is a powerful strategy in rational drug design used to optimize potency, selectivity, or pharmacokinetic properties by substituting one functional group with another that has similar physical or chemical properties. rsc.orgcambridgemedchemconsulting.com Applying this principle to this compound could yield valuable insights and improved analogs.

Potential bioisosteric replacements could include:

Halogen Bioisosteres: The C-8 bromine could be replaced by other groups of similar size or electronics. For example, a trifluoromethyl (-CF3) group can be a bioisostere for bromine or iodine, offering similar steric bulk but different electronic properties. cambridgemedchemconsulting.com

Methyl Group Bioisosteres: The C-1 methyl group could be replaced by other small, neutral groups like -NH2 or -OH. While electronically different, these groups have a similar size and could introduce new hydrogen bonding capabilities.

Table 2: Potential Bioisosteric Replacements and Their Rationale This table is illustrative and based on general medicinal chemistry principles.

| Original Group | Position | Potential Bioisostere | Rationale for Replacement |

|---|---|---|---|

| -Br | C-8 | -Cl | Fine-tune lipophilicity and steric bulk. |

| -Br | C-8 | -CF3 | Maintain steric bulk while significantly altering electronic properties and metabolic stability. |

| -F | C-7 | -OH | Introduce hydrogen bond donor capability while maintaining a small size. |

| -CH3 | C-1 | -NH2 | Similar size; introduces hydrogen bond donor capability and increases polarity. |

| Isoquinoline Ring N | N-2 | Quinoline Ring N (at position 1) | Alter the position of the key hydrogen bond acceptor to probe receptor interactions. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 8-Bromo-7-fluoro-1-methylisoquinoline, methods like Density Functional Theory (DFT) would be employed to calculate its electronic structure and various reactivity descriptors. These calculations reveal the distribution of electrons within the molecule, which is key to its stability and reactivity.

Key reactivity descriptors that would be calculated include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more reactive.

Electron Density and Electrostatic Potential: Mapping the electron density surface helps identify electron-rich and electron-deficient regions. The electrostatic potential (ESP) map visually represents these areas, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Predicted Physicochemical and Reactivity Descriptors

| Descriptor | Predicted Value/Concept | Significance |

|---|---|---|

| HOMO Energy | Typically a negative value (eV) | Region of the molecule most likely to donate electrons. |

| LUMO Energy | Typically a less negative or positive value (eV) | Region of the molecule most likely to accept electrons. |

| HOMO-LUMO Gap | Positive value (eV) | Indicates chemical stability; smaller gap implies higher reactivity. |

| Electron Density | Varies across the molecule | High density at the nitrogen atom; influenced by halogens. |

| Electrostatic Potential | Color-coded map | Negative potential (red) near the nitrogen atom; positive potential (blue) near hydrogens. |

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Binding Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. nih.gov In the context of this compound, docking simulations would be performed to predict its binding affinity and mode of interaction with various protein targets. This is a crucial step in virtual screening and drug discovery, helping to identify potential biological activities. nih.govresearchgate.net

The process involves:

Obtaining the 3D structure of a target protein (e.g., a kinase or receptor) from a database like the Protein Data Bank.

Generating a low-energy 3D conformer of this compound.

Using a docking algorithm to fit the ligand into the protein's binding site, exploring various poses and orientations.

Scoring the poses based on a scoring function, which estimates the binding free energy. The lower the score, the more favorable the interaction. nih.gov

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the predicted ligand-protein complex over time. MD simulations model the atomic movements of the system, providing insights into the flexibility of the ligand in the binding pocket and the dynamic nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Computational Prediction of Regioselectivity and Reaction Pathways

The isoquinoline (B145761) core of this compound is substituted with three different groups, making the prediction of regioselectivity in further chemical transformations a key challenge. Computational chemistry offers powerful tools to predict the most likely outcomes of reactions such as electrophilic aromatic substitution or cross-coupling. nih.govrsc.org

By calculating the energies of possible intermediates and transition states along different reaction pathways, chemists can predict which product isomer is most likely to form. For example, in an electrophilic aromatic substitution reaction, the site of attack would be predicted by calculating the stability of the sigma-complex (Wheland intermediate) formed at each possible position on the aromatic rings. The positions most susceptible to attack would be those with higher electron density, which can be identified from the quantum chemical calculations described in section 5.1. The presence of the bromine and fluorine atoms significantly influences the electronic properties and, therefore, the regioselectivity of such reactions.

Conformational Analysis and Energetic Landscape Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a relatively rigid molecule like this compound, conformational flexibility is limited but still important, particularly concerning the orientation of the 1-methyl group.

Computational methods can be used to perform a systematic search of the molecule's conformational space. researchgate.net By rotating the methyl group, the potential energy surface can be mapped. This "energetic landscape" reveals the lowest energy (most stable) conformation and the energy barriers to rotation between different conformations. nih.gov Understanding the preferred conformation is critical, as the 3D shape of a molecule dictates how it fits into a protein's binding site.

Table 2: Hypothetical Conformational Energy Profile

| Dihedral Angle (H-C-C=N) | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| 0° | 2.5 | Eclipsed (Higher Energy) |

| 60° | 0.0 | Staggered (Lowest Energy) |

| 120° | 2.5 | Eclipsed (Higher Energy) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. dntb.gov.ua If a series of derivatives of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed.

The process involves:

Data Collection: Assembling a dataset of molecules with their measured biological activities (e.g., IC50 values).

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape) descriptors.

Model Building: Using statistical methods like multiple linear regression or machine learning algorithms to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power on an external set of compounds not used in model development.

A validated QSAR model for a series of this compound analogs could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates and streamlining the drug discovery process.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the molecular structure of 8-Bromo-7-fluoro-1-methylisoquinoline. The chemical shift of each nucleus is influenced by its electronic environment, which is significantly affected by the presence of electronegative halogen substituents (bromine and fluorine) and the electron-donating methyl group.

¹H NMR Spectroscopy : The proton spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the methyl group. The precise chemical shifts and coupling constants (J-values) are critical for assigning protons to their specific positions. For instance, the presence of the fluorine atom would introduce characteristic H-F couplings, splitting the signals of nearby protons. The methyl group at the C1 position would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy : The carbon spectrum provides information on all non-equivalent carbon atoms in the molecule. The carbons directly attached to the bromine (C8) and fluorine (C7) atoms would exhibit significant shifts due to the halogens' electronic effects. The C-F coupling is a key diagnostic feature, appearing as a large splitting of the C7 signal. Theoretical calculations and comparisons with known halogenated quinoline and isoquinoline derivatives are often employed to aid in the precise assignment of carbon signals researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data from related substituted isoquinolines. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |

| 1-CH₃ | ~2.5 - 2.8 (singlet) | ~20 - 25 | |

| C1 | ~158 - 162 | ||

| C3 | ~7.5 - 7.8 (doublet) | ~120 - 125 | ³J(H,H) |

| C4 | ~8.0 - 8.3 (doublet) | ~135 - 140 | ³J(H,H) |

| C5 | ~7.8 - 8.1 (doublet) | ~128 - 132 | ³J(H,H) |

| C6 | ~7.4 - 7.7 (doublet) | ~125 - 129 | ³J(H,H), ⁴J(H,F) |

| C7 | ~150 - 155 (doublet) | ¹J(C,F) | |

| C8 | ~115 - 120 | ||

| C4a | ~130 - 135 | ||

| C8a | ~145 - 150 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete structural puzzle by revealing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would establish the connectivity between adjacent aromatic protons, such as H3-H4 and H5-H6, confirming their positions within the ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). sdsu.edu This is a powerful technique for definitively assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal for the methyl group would show a cross-peak to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range correlations between protons and carbons, typically over two to three bonds (²J and ³J). sdsu.edu HMBC is vital for piecing together the molecular skeleton. For instance, a correlation between the methyl protons (at C1) and the C8a and C3 carbons would confirm the position of the methyl group and help assign the quaternary carbons that show no signal in an HSQC spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bonding connectivity. This is particularly useful for determining stereochemistry and conformation. In this molecule, a NOESY experiment could show a spatial correlation between the protons of the 1-methyl group and the proton at the 8-position (if present) or other nearby protons, providing insight into the preferred conformation around the C1-N bond.

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of its elemental formula. For C₁₀H₇BrFN, HRMS would confirm the molecular weight and distinguish it from other isomers or compounds with the same nominal mass.

Beyond molecular weight, tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By inducing fragmentation of the parent ion and analyzing the resulting daughter ions, characteristic structural motifs can be identified. The fragmentation of isoquinoline alkaloids often follows predictable patterns. nih.govresearchgate.net For this compound, likely fragmentation pathways could include:

Loss of a methyl radical (•CH₃) : A common fragmentation for methylated compounds.

Loss of a bromine radical (•Br) : Cleavage of the relatively weak C-Br bond.

Retro-Diels-Alder (RDA) reaction : Cleavage of the heterocyclic ring, a known pathway for some isoquinoline systems. researchgate.net

Sequential loss of small molecules : Such as HCN from the pyridine (B92270) ring.

The study of these fragmentation patterns provides a structural fingerprint that can be used for identification and differentiation from related compounds. nih.gov

Table 2: Predicted HRMS Fragments for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺• | [C₁₀H₇BrFN]⁺• | 254.9797 | Molecular Ion |

| [M-CH₃]⁺ | [C₉H₄BrFN]⁺ | 240.9563 | Loss of methyl radical |

| [M-Br]⁺ | [C₁₀H₇FN]⁺ | 176.0562 | Loss of bromine radical |

| [M-HCN]⁺• | [C₉H₆BrF]⁺• | 227.9719 | Loss of hydrogen cyanide |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not publicly available, analysis of related isoquinoline derivatives provides valuable insights into the expected solid-state conformation and packing. eurjchem.comresearchgate.net A crystallographic study of this compound would reveal:

The planarity of the fused aromatic ring system.

Precise C-Br, C-F, C-N, and C-C bond lengths and angles, which can be compared to theoretical models.

Intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings of adjacent molecules or halogen bonding, which govern the crystal packing.

These structural details are crucial for understanding the physical properties of the compound and for computational modeling studies.

Determining the co-crystal structure of a small molecule bound to a biological target, such as a protein or enzyme, provides invaluable information for drug design and understanding mechanisms of action. Although no co-crystal structures of this compound are currently reported, studies on related quinoline and isoquinoline derivatives highlight the utility of this technique. nih.govnih.gov For example, co-crystal structures of quinoline-based inhibitors with protein kinases have revealed key hydrogen bonding interactions between the quinoline nitrogen and backbone amides in the protein's hinge region. nih.gov Such a structure for this compound would elucidate:

The precise binding orientation of the inhibitor within the active site.

Specific intermolecular contacts, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to binding affinity and selectivity.

Conformational changes in the protein upon ligand binding.

This information is critical for structure-activity relationship (SAR) studies and for the rational design of more potent and selective analogs.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

The structure of this compound incorporates several key functional groups and structural motifs that would give rise to characteristic peaks in its IR and Raman spectra. These include the isoquinoline core, a methyl group, a bromine atom, and a fluorine atom. The vibrational modes of the molecule can be broadly categorized into stretching and bending vibrations.

Expected Vibrational Modes for this compound:

Aromatic C-H Stretching: The C-H stretching vibrations of the isoquinoline ring are expected to appear in the region of 3100-3000 cm⁻¹.

Methyl Group Vibrations: The methyl (CH₃) group attached at the C1 position will exhibit characteristic symmetric and asymmetric stretching vibrations, typically observed in the 2980-2870 cm⁻¹ range. Asymmetric and symmetric bending vibrations for the methyl group are expected around 1460 cm⁻¹ and 1380 cm⁻¹, respectively.

C=C and C=N Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic isoquinoline ring system will produce a series of sharp bands in the 1650-1450 cm⁻¹ region. These bands are often intense and are highly characteristic of the aromatic core.

C-F Stretching: The carbon-fluorine bond is known to produce a strong absorption in the IR spectrum. The C-F stretching vibration for an aryl fluoride (B91410) is typically found in the 1250-1120 cm⁻¹ range.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at lower frequencies, generally in the 600-500 cm⁻¹ region of the spectrum.

Hypothetical Data Table of Predicted Vibrational Frequencies:

The following table provides a hypothetical summary of the expected key vibrational frequencies for this compound based on established group frequency correlations. It is important to note that these are predicted ranges and the actual experimental values may vary due to the specific electronic and steric environment of the molecule.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| Aromatic C-H Stretch | 3100 - 3000 | Isoquinoline Ring |

| Asymmetric CH₃ Stretch | ~2960 | Methyl Group |

| Symmetric CH₃ Stretch | ~2870 | Methyl Group |

| C=C/C=N Aromatic Stretch | 1650 - 1450 | Isoquinoline Ring |

| Asymmetric CH₃ Bend | ~1460 | Methyl Group |

| Symmetric CH₃ Bend | ~1380 | Methyl Group |

| C-F Stretch | 1250 - 1120 | Aryl Fluoride |

| C-Br Stretch | 600 - 500 | Aryl Bromide |

A comprehensive analysis using both experimental techniques (FTIR and FT-Raman spectroscopy) and computational methods, such as Density Functional Theory (DFT) calculations, would be necessary to provide a definitive assignment of the vibrational modes of this compound. Such a combined approach allows for a more accurate interpretation of the experimental spectra and a deeper understanding of the molecule's vibrational properties.

Preclinical Pharmacological Evaluation and Biochemical Target Modulation

In Vitro Biochemical Assays for Molecular Target Identification and Inhibitory Profiling

There is no publicly available information regarding the in vitro biochemical evaluation of 8-Bromo-7-fluoro-1-methylisoquinoline.

No studies have been published detailing the inhibitory effects of this compound on any specific enzymes. Consequently, data on its inhibition kinetics, such as IC50 values, and its mechanism of inhibition (e.g., competitive, non-competitive) are not available.

There is no available data from receptor binding assays for this compound. Therefore, its affinity and selectivity for any G protein-coupled receptors, ion channels, or other receptor types have not been characterized.

Cell-Based Assays for Evaluation of Biological Activity and Cellular Effects

Information regarding the effects of this compound in cell-based assay systems is not present in the current body of scientific literature.

No studies have been conducted to determine the ability of this compound to permeate cell membranes, its rate of cellular uptake, or its subsequent distribution within intracellular compartments.

Without foundational data on its molecular targets or cellular effects, the mechanism of action for this compound in any relevant cellular model remains unknown.

There is no evidence from published studies to suggest that this compound has been investigated for its potential to modulate key cellular processes such as cell cycle progression, the induction of apoptosis, or other signaling pathways.

Pharmacological Assessment in Preclinical in vitro Models (e.g., tissue explants, organoids)

The preclinical evaluation of novel compounds like this compound increasingly relies on advanced in vitro models that closely mimic human physiology. Organoids, which are self-organizing three-dimensional tissue cultures derived from stem cells, have become particularly valuable in drug discovery. 10xgenomics.comnih.gov These models can replicate the complex structure and function of specific organs, offering a more accurate prediction of a drug's efficacy and mechanism of action compared to traditional two-dimensional cell cultures. stemcell.comnih.gov

For a compound such as this compound, pharmacological assessment using organoids would involve several key steps:

Model Development: Patient-derived organoids or those generated from induced pluripotent stem cells (iPSCs) would be cultured to represent the target tissue of interest (e.g., tumor organoids for an anti-cancer agent). advancedsciencenews.com

Efficacy and Potency Testing: The organoids would be exposed to a range of concentrations of the compound to determine its therapeutic effect. High-throughput screening methods could be employed to assess outcomes such as cell viability, apoptosis induction, or inhibition of proliferation.

Mechanism of Action Studies: Advanced imaging and molecular analysis techniques, including single-cell RNA sequencing, would be used to understand how the compound affects the different cell types within the organoid and to identify the specific cellular pathways being modulated. 10xgenomics.com

The use of organoid models allows researchers to test compounds on a variety of genetic backgrounds, providing early insights into patient-specific responses and enhancing the potential for precision medicine. nih.govadvancedsciencenews.com This approach serves as a critical bridge between initial compound screening and later-stage clinical trials. nih.gov

Strategic Modulation of Specific Biological Pathways and Molecular Targets by Halogenated Isoquinolines

The isoquinoline (B145761) scaffold is a foundational structure in many biologically active molecules. researchgate.net The introduction of halogen atoms, such as bromine and fluorine, is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. Halogenation can influence a molecule's metabolic stability, membrane permeability, and binding affinity to its molecular target. The specific placement of bromine and fluorine on the 1-methylisoquinoline (B155361) core would be intended to fine-tune its interaction with specific biological targets.

While the precise targets of this compound are yet to be fully elucidated, the broader class of isoquinoline alkaloids is known to modulate a variety of critical biological pathways. nih.gov Many synthetic isoquinoline derivatives have been developed to target pathways involved in major diseases. ijpsjournal.com For instance, some isoquinoline alkaloids exhibit anticancer activity by inducing apoptosis, arresting the cell cycle, and inhibiting key enzymes like topoisomerase. ijpsjournal.com Others have been shown to modulate signaling pathways crucial for cell survival and inflammation, such as the AKT and NF-κB pathways. nih.gov The development of halogenated variants in yeast has also opened up possibilities for creating novel alkaloids with new biological activities. researchgate.net

Below is a table summarizing biological pathways and molecular targets commonly modulated by isoquinoline derivatives.

| Biological Pathway/Target | Therapeutic Area | Examples of Modulating Isoquinolines |

| Cell Cycle Regulation | Cancer | Sanguinarine, Berberine ijpsjournal.com |

| Apoptosis Induction | Cancer | Chelerythrine, Berberine nih.govijpsjournal.com |

| Topoisomerase Inhibition | Cancer, Antimicrobial | Berberine ijpsjournal.com |

| Kinase Signaling (e.g., Aurora kinases) | Cancer | Sanguinarine ijpsjournal.com |

| NF-κB Signaling | Inflammation, Cancer | Phellodendrine nih.gov |

| G-quadruplex DNA Stabilization | Cancer | Sanguinarine, Berberine oup.com |

| Acetylcholinesterase (AChE) Inhibition | Neurodegenerative Disease | Galanthamine nih.gov |

Role of Isoquinoline Alkaloids and their Synthetic Derivatives in Modern Drug Discovery Research

Isoquinoline alkaloids represent one of the largest and most structurally diverse families of natural products, with approximately 2,500 known compounds. wikipedia.org This class of molecules, derived chemically from isoquinoline, is found predominantly in plant families such as Papaveraceae and Berberidaceae. wikipedia.org Their vast structural diversity underpins a wide range of pharmacological activities, making them a cornerstone of drug discovery research for centuries. nih.govresearchgate.netnih.gov

The significance of isoquinoline alkaloids and their synthetic derivatives in modern research is multifaceted:

Rich Source of Lead Compounds: Natural isoquinolines like morphine, codeine, and papaverine were foundational discoveries that led to the development of entire classes of drugs, including analgesics and vasodilators. nih.govwikipedia.org Their complex structures continue to inspire the synthesis of novel therapeutic agents.

Broad Spectrum of Biological Activity: Isoquinoline derivatives have demonstrated a remarkable array of pharmacological effects, including anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-modulating properties. nih.govijpsjournal.com This makes them attractive candidates for addressing complex diseases that may require multi-target therapeutic approaches. nih.gov

Scaffolds for Synthetic Chemistry: The isoquinoline nucleus is a versatile scaffold for medicinal chemists. researchgate.net Modern synthetic methods allow for precise modifications to the core structure, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. ijpsjournal.commdpi.com

Probing Biological Systems: Some isoquinoline alkaloids, such as berberine and coralyne, are known to interact with nucleic acids, including the poly(A) tail of mRNA. nih.gov This activity provides researchers with valuable tools to study and potentially control fundamental cellular processes like protein translation. nih.gov

Future Directions and Emerging Research Avenues for 8 Bromo 7 Fluoro 1 Methylisoquinoline

Development of Next-Generation Synthetic Methodologies for Enhanced Efficiency and Diversity

Future research will likely focus on moving beyond traditional isoquinoline (B145761) syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, which can be limited in scope and often require harsh conditions. nih.gov The development of next-generation synthetic methodologies will be crucial for enhancing the efficiency of synthesis and enabling the creation of a diverse library of derivatives based on the 8-bromo-7-fluoro-1-methylisoquinoline core.

Modern synthetic strategies that hold promise include:

Transition-Metal-Catalyzed C-H Activation/Annulation: These atom-economical methods allow for the direct formation of the isoquinoline ring system, potentially under milder conditions and with greater functional group tolerance. ijpsjournal.com

Microwave-Assisted Synthesis: This technology can significantly reduce reaction times and improve yields for key synthetic steps, facilitating the rapid production of analogues. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 8-position is an ideal handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This will enable the introduction of a wide range of substituents at this position, creating a library of diverse compounds for further investigation. organic-chemistry.org

Novel Annulation and Cyclization Strategies: The exploration of new catalytic systems, such as those based on silver or copper, could open up novel pathways to construct the substituted isoquinoline core with high efficiency. organic-chemistry.org

These advanced synthetic methods will be instrumental in building a comprehensive structure-activity relationship (SAR) for this class of compounds.

Exploration of Applications in Advanced Materials Science

The inherent photophysical properties of the isoquinoline scaffold suggest that this compound and its derivatives could find applications in materials science. Isoquinoline derivatives have been investigated as luminescent materials, and future research could explore the potential of this specific compound in areas such as:

Organic Light-Emitting Diodes (OLEDs): By strategically modifying the core structure through the synthetic methodologies mentioned above, it may be possible to tune the emission color and quantum yield, making these compounds suitable as emitters or hosts in OLED devices.

Fluorescent Sensors: The isoquinoline core can be functionalized to create chemosensors that exhibit a change in fluorescence upon binding to specific analytes. The bromo and fluoro substituents could influence the electronic properties and binding affinity of such sensors.

Corrosion Inhibitors: Certain heterocyclic compounds, including isoquinoline derivatives, have shown promise as corrosion inhibitors for metals. acs.org The specific electronic and structural features of this compound could be investigated for their efficacy in preventing corrosion.

Research in this area would involve detailed photophysical characterization of newly synthesized derivatives and fabrication of prototype devices to assess their performance.

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis and Biological Activity

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. preprints.orgrsc.org For this compound, these computational tools can be applied in several ways:

Predictive Synthesis: AI algorithms can be trained on existing reaction databases to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. rjptonline.org This can significantly accelerate the synthesis of new derivatives by reducing the need for extensive trial-and-error experimentation.

Predicting Biological Activity: ML models can be developed to predict the biological activity of virtual compounds based on their chemical structure. By creating a virtual library of this compound derivatives, it would be possible to screen for potential biological targets and prioritize the synthesis of the most promising candidates.

Structure-Activity Relationship (SAR) Analysis: As experimental data becomes available for a series of derivatives, ML can be used to build robust SAR models. These models can help to identify the key structural features responsible for a particular biological activity and guide the design of more potent and selective compounds.

Expanding the Repertoire of Biological Targets and Therapeutic Areas

The isoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities. nih.govnih.gov Substituted isoquinolines have shown potential as anticancer, antimicrobial, and central nervous system (CNS) modulating agents. ijpsjournal.commdpi.comnih.gov Future research on this compound should therefore involve a broad screening campaign to identify its biological targets and potential therapeutic applications.

Potential therapeutic areas to explore include:

Oncology: Many isoquinoline derivatives exhibit cytotoxic properties, and this compound could be evaluated against a panel of cancer cell lines. nih.gov The substituents on the ring could influence its interaction with biological targets such as topoisomerase II or microtubules. nih.govacs.org

Infectious Diseases: The antimicrobial potential of this compound and its derivatives could be investigated against a range of bacteria and fungi.

Neurodegenerative Diseases: Given the role of some isoquinolines in the CNS, exploring the activity of this compound on targets relevant to diseases like Alzheimer's or Parkinson's could be a fruitful avenue.

A systematic biological evaluation will be key to unlocking the therapeutic potential of this molecular scaffold.

Implementation of Flow Chemistry and Multicomponent Reactions for Scalable Synthesis

For any compound with promising applications, the ability to synthesize it on a larger scale is crucial. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and high-throughput screening. rsc.org The implementation of flow chemistry for the synthesis of this compound and its derivatives would be a significant step towards its practical application.

Furthermore, the use of multicomponent reactions (MCRs) in a flow setup can be particularly powerful. rsc.orgnih.gov MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which is highly efficient in terms of time and resources. nih.gov Developing a flow-based MCR to construct the this compound core or to further functionalize it would be a highly desirable goal for future synthetic efforts. This approach would not only facilitate the rapid synthesis of a diverse library of compounds for screening but also provide a scalable route for the production of any lead candidates. syrris.com

Q & A

Q. What are the primary synthetic strategies for 8-Bromo-7-fluoro-1-methylisoquinoline, and how are halogenation positions controlled?

The synthesis of this compound typically involves multi-step halogenation and functional group modifications. A common approach includes:

- Pomeranz-Fritsch ring synthesis modified with halogenation steps, as seen in analogous isoquinoline derivatives (e.g., bromine introduction via Sandmeyer reactions after diazotization of nitro precursors) .

- Selective fluorination using reagents like DAST (diethylaminosulfur trifluoride) or halogen exchange under controlled temperatures to avoid over-substitution .

- Methyl group introduction via alkylation or Grignard reactions, ensuring steric and electronic compatibility with the isoquinoline core .

Key considerations: Solvent polarity, temperature (-20°C to 50°C), and inert atmospheres (N₂/Ar) are critical for regioselectivity .

Q. Which analytical techniques are essential for characterizing this compound, and what structural data should be prioritized?

Characterization requires a combination of:

- Spectroscopic methods :

- ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C7, bromine coupling patterns) .

- High-resolution mass spectrometry (HRMS) for molecular formula validation (e.g., [M+H]⁺ peaks matching C₁₀H₈BrFN⁺) .

- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated in structurally similar 8-bromo-7-methoxyisoquinoline derivatives .

- Chromatographic purity checks : HPLC or GC-MS to ensure >95% purity, with silica gel column chromatography as a standard purification step .

Q. How does the substitution pattern (Br, F, CH₃) influence the compound’s reactivity in cross-coupling reactions?

The halogen and methyl groups dictate reactivity:

- Bromine : Facilitates Suzuki-Miyaura or Sonogashira couplings (e.g., PdCl₂/CuI catalysis with alkynes) .

- Fluorine : Electron-withdrawing effects activate adjacent positions for nucleophilic substitution but may deactivate the ring toward electrophilic attacks .

- Methyl group : Steric hindrance at C1 can slow reactions at neighboring positions, requiring optimized catalysts (e.g., bulky phosphine ligands) .

Example: In Pd-mediated couplings, yields drop if steric clashes occur between the methyl group and catalyst .

Advanced Research Questions

Q. How can low yields in bromination steps be mitigated during synthesis?

Low yields often stem from competing side reactions or incomplete halogenation. Strategies include:

- Temperature control : Bromination at ≤0°C minimizes polybromination .

- Catalyst optimization : Use of Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution efficiency .

- In situ monitoring : TLC or inline IR spectroscopy to track reaction progress and halt at optimal conversion .

Note: Diazonium salt intermediates (from nitro precursors) improve regioselectivity but require careful handling due to instability .

Q. What methodologies resolve contradictions in reported biological activity data for halogenated isoquinolines?

Contradictions may arise from impurities, assay variability, or target promiscuity. Solutions involve:

- Orthogonal assays : Combine enzyme inhibition studies (e.g., fluorescence-based assays) with cellular viability tests (MTT assays) .

- Structural analogs : Compare activity of this compound with derivatives lacking Br/F/CH₃ to isolate substituent effects .

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and validate experimental IC₅₀ values .

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

- DFT calculations : Predict electron density maps to identify reactive sites for functionalization .